molecular formula C9H18O B8780362 (1-Butylcyclobutyl)methanol CAS No. 63295-65-8

(1-Butylcyclobutyl)methanol

Cat. No.: B8780362
CAS No.: 63295-65-8
M. Wt: 142.24 g/mol
InChI Key: WMBMIDRDNVRMPA-UHFFFAOYSA-N
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Description

(1-Butylcyclobutyl)methanol is a cyclobutane-derived alcohol featuring a butyl substituent on the cyclobutane ring and a hydroxymethyl (-CH₂OH) functional group. Cyclobutane derivatives are of interest in organic synthesis due to their strained ring systems, which can influence stability, solubility, and intermolecular interactions .

Properties

CAS No.

63295-65-8

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1-butylcyclobutyl)methanol

InChI

InChI=1S/C9H18O/c1-2-3-5-9(8-10)6-4-7-9/h10H,2-8H2,1H3

InChI Key

WMBMIDRDNVRMPA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1-Butylcyclobutyl)methanol with three structurally related compounds, based on substituents and functional groups:

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Notable Properties
This compound (hypothetical) C₉H₁₈O ~142.24 Butyl (-C₄H₉), hydroxymethyl Expected higher hydrophobicity due to butyl chain; strain from cyclobutane may lower thermal stability.
(1-Methylcyclobutyl)methanol C₆H₁₂O 100.16 Methyl (-CH₃), hydroxymethyl Lower molecular weight; likely more volatile. Simple alkyl substituent enhances solubility in nonpolar solvents.
(1-(4-Bromophenyl)cyclobutyl)methanol C₁₁H₁₃BrO 257.13 4-Bromophenyl, hydroxymethyl Bromine introduces aromaticity and halogen reactivity (e.g., Suzuki coupling). Higher polarity due to aryl group.
(1-[(Methylamino)methyl]cyclobutyl)methanol C₇H₁₅NO 129.20 Methylamino (-CH₂NHCH₃), hydroxymethyl Nitrogen presence increases polarity and potential for hydrogen bonding; may exhibit basicity.

Key Comparative Insights:

This aligns with trends observed in alkyl-substituted alcohols . The 4-bromophenyl substituent in C₁₁H₁₃BrO enables participation in cross-coupling reactions (e.g., palladium-catalyzed processes), a feature absent in purely aliphatic analogs . The methylamino group in C₇H₁₅NO introduces basicity and hydrogen-bonding capacity, which could enhance solubility in polar solvents like methanol or water .

Thermal and Chemical Stability :

  • Cyclobutane’s inherent ring strain (≈110° bond angles) reduces thermal stability across all analogs. However, bulky substituents like butyl or bromophenyl may sterically hinder ring-opening reactions compared to smaller groups (e.g., methyl) .

Applications and Functional Potential: Hydrophobic Derivatives: The butyl variant may serve as a precursor for surfactants or lipid-like molecules, leveraging its long alkyl chain. Pharmaceutical Intermediates: The bromophenyl and methylamino analogs are more likely candidates for drug synthesis due to their reactive handles (Br, NH) .

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